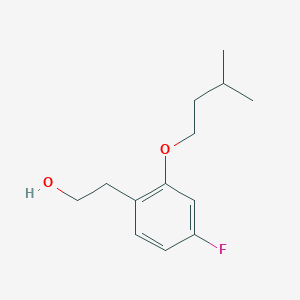

2-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol

Description

2-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol is a fluorinated aromatic ethanol derivative characterized by a para-fluoro and ortho-isopentyloxy substitution on the phenyl ring. The ethanol moiety at the benzylic position allows for hydrogen bonding, making the compound relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

2-[4-fluoro-2-(3-methylbutoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO2/c1-10(2)6-8-16-13-9-12(14)4-3-11(13)5-7-15/h3-4,9-10,15H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBBAKXCHWALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol typically involves the reaction of 4-fluoro-2-(isopentyloxy)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst under hydrogen gas pressure. The choice of solvent and reaction conditions can be optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluoro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 4-Fluoro-2-(isopentyloxy)benzaldehyde or 4-fluoro-2-(isopentyloxy)benzoic acid.

Reduction: 2-(4-Fluoro-2-(isopentyloxy)phenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol is primarily determined by its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the isopentyloxy group can influence the compound’s lipophilicity and membrane permeability. These properties can affect the compound’s binding to molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Inhibitory/Stimulatory Effects (Table 1, )

While direct data on the target compound are unavailable, structurally related molecules with isopentyloxy or fluorophenyl groups exhibit bioactivity:

- 2-{4-[(Isopentyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid : Shows 49.2% inhibitory effects in pollen tube assays, suggesting alkyl chain length influences activity .

- 4-Fluorophenethyl alcohol analogs : Fluorine’s presence enhances metabolic stability in some drug candidates .

Key Differentiators

Substituent Positioning : The target’s 4-fluoro-2-isopentyloxy arrangement balances electronic and steric effects, unlike meta-fluoro analogs .

Ethanol vs. Methanol: The ethanol group offers stronger hydrogen-bonding capacity than methanol derivatives, enhancing solubility in polar solvents .

Branched Alkyl Chain : Isopentyloxy improves membrane permeability over shorter chains (e.g., isobutoxy) but may reduce metabolic stability .

Research Implications

Biological Activity

2-(4-Fluoro-2-(isopentyloxy)phenyl)ethanol is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article examines its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₉F O₂

- Molecular Weight : 230.29 g/mol

- CAS Number : 91657503

The compound features a fluoro-substituted phenyl ring linked to an isopentyloxy group and a hydroxyl functional group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may modulate enzyme activities and receptor interactions, leading to diverse pharmacological effects.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth by interfering with cell wall synthesis or function.

- Anticancer Potential : Research indicates that it may possess anticancer properties, affecting cell respiration and proliferation in cancer cells. This is supported by findings that show inhibition of growth in various cancer cell lines.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria, particularly Staphylococcus aureus. |

| Study 2 | Anticancer Activity | Showed reduced viability in breast cancer cells (MCF-7) with IC50 values indicating potency. |

| Study 3 | Mechanistic Insights | Suggested that the compound acts through modulation of specific signaling pathways involved in apoptosis. |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on human breast cancer cell lines revealed that treatment with varying concentrations of the compound led to significant apoptosis as measured by flow cytometry. The study concluded that the compound could be a candidate for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.